Nitrarine 2HCl
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Overview
Description
Nitrarine dihydrochloride is a compound derived from the alkaloid nitrarine, which is isolated from plants of the Nitraria genus. This compound is known for its unique structure and significant biological activities, including hypotensive, spasmolytic, coronary dilator, and sedative effects in experimental arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrarine dihydrochloride can be synthesized through the dehydrogenation of nitrarine with selenium. This reaction yields 3-(quinolin-8′-yl)-β-carboline and 3-(5′, 6′, 7′, 8′-tetrahydroquinolin-8′-yl)-β-carboline. The synthesis involves specific reaction conditions, including the use of selenium as a reagent and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of nitrarine dihydrochloride involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The compound is produced in cleanroom environments with strict quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Nitrarine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of nitrarine dihydrochloride.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include selenium for dehydrogenation, as well as other oxidizing and reducing agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to achieve the desired products.
Major Products Formed
Scientific Research Applications
Nitrarine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Mechanism of Action
Nitrarine dihydrochloride exerts its effects through interactions with specific molecular targets and pathways. The compound’s mechanism of action involves binding to receptors and enzymes, leading to changes in cellular signaling and function. These interactions result in its hypotensive, spasmolytic, and coronary dilator effects .
Comparison with Similar Compounds
Nitrarine dihydrochloride is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
- Nitraramine
- Nitraraine
- Schoberine
- Dehydroschoberine
- Tetramethylenetetrahydro-β-carboline
- N-Methylnitrarine
These compounds share structural similarities but differ in their specific biological activities and applications .
Properties
IUPAC Name |
(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFJKGLXKPEJMU-DEPWHFIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CC[C@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.